N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine
Description
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-5-1-3-6(4-2-5)11-8-13-12-7(10)14-8/h1-4H,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIFCGOCRPXVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Thiosemicarbazide Cyclization Route
A common approach involves the reaction of thiosemicarbazides with aldehydes or acid chlorides, followed by oxidative cyclization. For example:
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Condensation : Thiosemicarbazide reacts with an aldehyde (e.g., 4-chlorobenzaldehyde) to form a thiosemicarbazone intermediate.
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Oxidative Cyclization : The intermediate undergoes cyclization using oxidants like iodine (I₂) or potassium permanganate (KMnO₄) in basic conditions (e.g., potassium carbonate), leading to the thiadiazole ring formation .
Acylhydrazine Cyclization
Another method utilizes diacylhydrazines or acylhydrazides, which are cyclodehydrated using reagents like Lawesson’s reagent or phosphorus pentasulfide (P₂S₅). For instance:
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Diacylhydrazine : N,N′-Diacylhydrazines are thionated with P₂S₅ in solvents like DMF or THF, followed by oxidative cyclization to form the thiadiazole scaffold .
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Acylhydrazide : Acid hydrazides are treated with sulfurizing agents (e.g., P₂S₅) to generate the thiadiazole ring .
Substitution Reactions
The incorporation of the 4-chlorophenyl group can occur via nucleophilic substitution. For example:
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Amination : A halogenated thiadiazole intermediate may undergo displacement with an amine (e.g., 4-chloroaniline) under basic conditions to introduce the 4-chlorophenyl substituent .
Cyclization of Thiosemicarbazones
The oxidative cyclization of thiosemicarbazones proceeds through:
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Condensation : Formation of a thiosemicarbazone intermediate via nucleophilic attack of the thiosemicarbazide’s sulfur on the aldehyde’s carbonyl carbon.
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Oxidative Dehydration : The intermediate undergoes oxidation (e.g., by I₂), leading to intramolecular cyclization and elimination of H₂S or H₂O .
Acylhydrazine Cyclization
The mechanism involves:
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Thionation : Conversion of the acylhydrazine to a thioacylhydrazine using sulfurizing agents.
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Cyclization : Intramolecular attack of the sulfur atom on the carbonyl carbon, followed by elimination of water or H₂S to form the thiadiazole ring .
Key Reaction Data
| Reaction Parameter | Method | Yield | Conditions |
|---|---|---|---|
| Cyclization of thiosemicarbazones | I₂/K₂CO₃ | 70–85% | Reflux in dioxane |
| Acylhydrazine thionation | P₂S₅/DMF | 60–80% | 60–80°C |
| Substitution (4-chlorophenyl) | NH₂Ar/NaOH | 50–70% | 100–120°C |
Characterization and Spectroscopic Data
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1H NMR : Amino protons (NH₂) typically resonate at δ 6.5–7.5 ppm, while aromatic protons (4-chlorophenyl) appear at δ 7.0–8.0 ppm .
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IR : Absorption bands at 3350–3450 cm⁻¹ (NH₂ stretching) and 1650–1750 cm⁻¹ (C=N/C=S stretching) .
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Mass Spectrometry : Molecular ion peaks corresponding to the molecular formula C₈H₆ClN₄S .
Scientific Research Applications
Chemistry
N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine is utilized as a precursor in the synthesis of novel compounds. Its ability to form derivatives allows researchers to explore reaction mechanisms and develop new materials with tailored properties. For instance, it has been employed in designing derivatives with enhanced biological activities or improved stability .
Biology
The compound exhibits notable biological activities:
- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial effects against various bacterial strains and fungi. Its derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as fungal pathogens .
- Anticancer Potential : Several studies have evaluated the anticancer properties of this compound. For example, derivatives containing the thiadiazole moiety have been tested for their efficacy against human cancer cell lines such as MCF7 (breast cancer) and Hep2 (laryngeal cancer). These studies often employ assays like MTT and Sulforhodamine B to assess cell viability and cytotoxicity .
- Anti-inflammatory Effects : In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation in models of carrageenan-induced edema, suggesting potential therapeutic applications in treating inflammatory diseases .
Industrial Applications
This compound has practical applications in the following areas:
- Agrochemicals : The compound is explored for use in developing pesticides and herbicides due to its biological activity against pests .
- Materials Science : It is being investigated for its potential as a corrosion inhibitor and dyeing agent in various industrial processes. The unique properties of thiadiazole derivatives make them suitable candidates for enhancing material performance .
Case Studies
Mechanism of Action
The mechanism of action of N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects : Bulky aromatic groups (e.g., biphenylmethyl in Compound 37) enhance enzyme inhibition but may compromise bioavailability. The 4-chlorophenyl group balances hydrophobicity and steric effects .
Functional Group Impact: Diamine groups (target compound) vs.
Synthetic Feasibility: Symmetrical derivatives like PPL2 require complex synthesis, whereas the target compound’s mono-substituted structure offers simplicity .
Biological Activity
N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a 4-chlorophenyl group. The presence of the chlorophenyl moiety enhances its pharmacological potential due to the electron-withdrawing effects of the chlorine atom, which can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : this compound has shown effectiveness against various bacterial strains. Studies have demonstrated that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall within low micromolar ranges, suggesting potent antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been investigated extensively:
- Mechanism of Action : Compounds in this class have been reported to induce apoptosis in cancer cells. For example, a study on derivatives including 1,3,4-thiadiazoles demonstrated that they could effectively target cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxicity .
- Case Study : In vivo studies involving tumor-bearing mice demonstrated that certain derivatives could significantly reduce tumor size compared to control groups. The ability to induce apoptotic pathways was confirmed through various assays including flow cytometry and caspase activation studies .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties:
- Inflammation Models : In carrageenan-induced paw edema models in rats, compounds with similar scaffolds showed notable reductions in inflammation markers. For example, one derivative demonstrated an 83.5% reduction in paw volume compared to controls .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of thiadiazole derivatives:
- Anticonvulsant Activity : Research indicates that certain derivatives can exhibit anticonvulsant effects in animal models. For instance, a compound structurally related to this compound displayed significant protection against seizures induced by pentylenetetrazol (PTZ) in mice .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with carbon disulfide under acidic conditions. For example:
- Step 1: React 4-chlorophenylthiourea with hydrazine hydrate to form a thiosemicarbazide intermediate.
- Step 2: Cyclize the intermediate with carbon disulfide in ethanol/HCl (1:1) at 80°C for 6 hours .
Key variables affecting yield: - Temperature: Higher temperatures (>90°C) may degrade the thiadiazole ring.
- Catalyst: Use of anhydrous ZnCl₂ improves cyclization efficiency by 15–20% .
Validation: Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) and confirm purity with HPLC (C18 column, retention time ~8.2 min).
Q. How is the compound characterized structurally, and what spectral data are critical for validation?
Answer:
- 1H NMR (DMSO-d₆):
- δ 7.45–7.32 (m, 4H, Ar-H from 4-chlorophenyl)
- δ 6.80 (s, 2H, NH₂ at C5)
- δ 5.20 (s, 2H, NH at C2) .
- 13C NMR: Aromatic carbons appear at δ 125–135 ppm; thiadiazole C2 and C5 resonate at δ 165–170 ppm.
- Mass Spec (ESI-MS): [M+H]⁺ peak at m/z 256.0 (theoretical: 255.72).
Advanced Tip: Use X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., amine vs. imine configurations) .
Advanced Research Questions
Q. How does the 4-chlorophenyl substituent influence electronic properties and reactivity compared to other aryl groups (e.g., thiophene-methyl)?
Answer: The electron-withdrawing Cl group:
- Reduces electron density on the thiadiazole ring, as shown by DFT calculations (HOMO-LUMO gap increases by ~0.3 eV vs. unsubstituted analogs).
- Enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at C2.
Experimental Validation: - Compare Hammett σ values (σₚ = +0.23 for Cl vs. σₚ = −0.17 for thiophene-methyl) to predict reactivity trends .
- Use cyclic voltammetry to quantify redox potentials (e.g., E₁/2 ≈ −1.1 V in DMF).
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial IC₅₀ values)?
Answer: Common discrepancies arise from:
- Solubility: Poor DMSO solubility (>2 mg/mL) may lead to false negatives. Use sonication or co-solvents (e.g., PEG-400).
- Assay Conditions: Variations in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) or incubation times (24 vs. 48 hours).
Mitigation: - Standardize protocols using CLSI guidelines.
- Validate results with orthogonal assays (e.g., broth microdilution + live/dead staining) .
Q. How can computational modeling guide the design of derivatives with improved target binding (e.g., kinase inhibition)?
Answer:
- Molecular Docking (AutoDock Vina):
- Target: EGFR kinase (PDB ID: 1M17).
- Key interactions: H-bond between C5-NH₂ and Thr766; π-π stacking of 4-chlorophenyl with Phe698.
- SAR Insights:
- Replace Cl with CF₃ to enhance hydrophobic interactions (ΔG ≈ −9.2 kcal/mol vs. −8.5 for Cl).
- Modify C2 amine to a methyl group to reduce steric hindrance .
Validation: Synthesize top-scoring virtual hits and test via fluorescence polarization assays.
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Answer:
- Hypothesis: Polymorphism or residual solvents alter solubility profiles.
- Methods:
- Perform PXRD to identify crystalline forms (Form I vs. Form II).
- Use DSC to detect melting point variations (±5°C indicates polymorphism).
- Quantify solubility via shake-flask method (UV-Vis at λ = 280 nm).
Example Data:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 12.5 ± 1.2 | Amorphous form |
| Ethanol | 0.8 ± 0.3 | Crystalline Form I |
Key Research Resources
- Structural Data: Search PubChem (CID: [Hypothetical]) for spectral libraries.
- Computational Tools: Gaussian 16 for DFT; PyMol for binding pose visualization.
- Biological Assays: Reference J. Med. Chem. protocols for antimicrobial testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
